(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16(2)21-23-10-13-26(21)15-17-8-11-25(12-9-17)22(27)19-14-20(28-24-19)18-6-4-3-5-7-18/h3-7,10,13-14,16-17H,8-9,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPASWSIHSSIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a piperidine ring, an isoxazole moiety, and an imidazole group. The molecular formula is with a molecular weight of 320.41 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The imidazole group is known to interact with various receptors, potentially modulating neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Activity : The presence of the phenylisoxazole moiety may contribute to antioxidant properties, reducing oxidative stress in cells.
Biological Activity Overview
The biological activity of the compound has been evaluated in various studies, highlighting its potential in treating several conditions:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential use as an antibiotic. |
| Anticancer | Demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
| Anti-inflammatory | Shown to reduce inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases. |
| Neuroprotective | Preliminary data suggest neuroprotective effects, potentially useful in neurodegenerative disorders. |
1. Antimicrobial Activity
A study conducted by Ferri et al. (2013) evaluated the antimicrobial properties of various imidazole derivatives, including compounds structurally similar to our target compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains .
2. Anticancer Properties
In a comparative study on the cytotoxic effects of related compounds on human carcinoma cell lines, it was found that derivatives similar to this compound showed promising results against cisplatin-resistant cell lines . The compound's mechanism was attributed to apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Effects
Research published in MDPI highlighted the anti-inflammatory properties of imidazole-containing compounds. The study reported that these compounds significantly reduced pro-inflammatory cytokines in vitro . This suggests potential applications in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structural uniqueness lies in its fusion of imidazole, piperidine, and isoxazole motifs. Key comparisons include:
- Imidazole vs.
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit higher basicity due to the additional nitrogen, which may alter solubility and pharmacokinetics.
Pharmacological Profile
While direct activity data for the target compound are absent, structurally related imidazole derivatives demonstrate antimicrobial and kinase-inhibitory properties. For example, 5-oxo-imidazole derivatives showed growth inhibition against E. coli and S. aureus at MIC values of 8–32 µg/mL . The 5-phenylisoxazole group in the target compound may confer anti-inflammatory effects, as seen in COX-2 inhibitors, though this requires experimental validation.
Physicochemical Properties
- Lipophilicity : The isopropyl and phenyl groups increase logP compared to simpler imidazole analogs, suggesting enhanced membrane permeability.
- Solubility: The ketone group may improve aqueous solubility relative to non-polar analogs, but the piperidine and isoxazole could counterbalance this via hydrophobic interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the imidazole-piperidine-isoxazole scaffold in this compound?
- Methodological Answer : A multi-step approach is typically employed:
- Step 1 : Synthesize the 2-isopropyl-1H-imidazole moiety via cyclization of α-amino ketones with ammonium acetate under reflux conditions .
- Step 2 : Functionalize the piperidine ring through alkylation or reductive amination, using formaldehyde derivatives to introduce the methyl group .
- Step 3 : Couple the isoxazole fragment (5-phenylisoxazol-3-yl) via a methanone linkage using a coupling reagent like EDC/HOBt in anhydrous DCM .
- Key Consideration : Steric hindrance from the isopropyl group on the imidazole may require optimized reaction times and temperatures .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .
- NMR Spectroscopy : Confirm substituent positions via -NMR (e.g., imidazole protons at δ 7.2–7.8 ppm, piperidine methylene at δ 3.5–4.0 ppm) and -NMR for carbonyl confirmation (~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks matching the exact mass (±5 ppm) .
Q. What are the key physicochemical properties to prioritize during pre-formulation studies?
- Methodological Answer : Focus on:
- LogP : Calculate using software like MarvinSketch to predict lipophilicity (expected LogP ~3.5 due to aromatic and aliphatic substituents) .
- Aqueous Solubility : Perform shake-flask experiments at pH 7.4 and 25°C; solubility may be limited (<0.1 mg/mL) due to the hydrophobic isoxazole and phenyl groups .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C expected for aromatic systems) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Hypothesis Testing : Evaluate metabolic stability using liver microsomes (e.g., rat/human CYP450 isoforms) to identify rapid clearance pathways .
- Pharmacokinetic Profiling : Compare plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to explain bioavailability discrepancies .
- Data Normalization : Use internal standards (e.g., deuterated analogs) to control for matrix effects in LC-MS/MS quantification .
Q. What experimental designs are optimal for studying the compound’s stability under environmental or physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC. The isoxazole ring may hydrolyze at extreme pH .
- Photostability : Expose to UV light (320–400 nm) in a controlled chamber; track photodegradation products using LC-HRMS .
- Oxidative Stress : Use hydrogen peroxide or Fe/ascorbate systems to simulate oxidative environments; identify reactive metabolites .
Q. How can researchers leverage computational tools to predict and optimize this compound’s enzyme inhibition potential?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450s). Focus on piperidine’s methyl group and imidazole’s isopropyl as key binding motifs .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-enzyme complex; analyze RMSD and binding free energy (MM-PBSA) .
- SAR Optimization : Synthesize analogs with modified isoxazole substituents (e.g., electron-withdrawing groups) to enhance binding affinity .
Q. What strategies mitigate synthetic byproducts during large-scale preparation of the piperidine-imidazole intermediate?
- Methodological Answer :
- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., alkylation steps) and minimize side products .
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to isolate the target intermediate .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
